Product packaging for Suaveolindole(Cat. No.:)

Suaveolindole

Cat. No.: B1251167
M. Wt: 353.5 g/mol
InChI Key: GVPCTDRGYRLXLX-AYPBNUJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suaveolindole is a new mass-limited indolosesquiterpene compound isolated from the plant Greenwayodendron suaveolens . It is provided for Research Use Only (RUO) and is intended solely for laboratory research purposes . This product is not intended for use in diagnostic procedures or for any human or veterinary clinical applications. Researchers will find significant value in its documented in vitro antibacterial activity. Studies have shown that this compound exhibits potent effects against Gram-positive bacteria, including Bacillus subtilis (ATCC 43223), Staphylococcus aureus (ATTC 6538P), and the clinically relevant methicillin-resistant Staphylococcus aureus (MRSA, ATTC 33591), with reported MIC values of 4, 8, and 8 µg/mL, respectively . This makes it a highly relevant compound for research in microbiology, infectious diseases, and the development of new anti-infective agents. The molecular formula of this compound is C₂₃H₃₁NO₂, with an average mass of 353.506 g/mol . By incorporating this compound into your research, you can investigate novel mechanisms of action against drug-resistant bacterial strains. All necessary regulatory and handling information, including Safety Data Sheets (SDS), will be provided with your shipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31NO2 B1251167 Suaveolindole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H31NO2

Molecular Weight

353.5 g/mol

IUPAC Name

3-[(1S,2R,3R)-2-(1H-indol-3-ylmethyl)-2,3-dimethyl-6-propan-2-ylidenecyclohexyl]propanoic acid

InChI

InChI=1S/C23H31NO2/c1-15(2)18-10-9-16(3)23(4,20(18)11-12-22(25)26)13-17-14-24-21-8-6-5-7-19(17)21/h5-8,14,16,20,24H,9-13H2,1-4H3,(H,25,26)/t16-,20-,23-/m1/s1

InChI Key

GVPCTDRGYRLXLX-AYPBNUJASA-N

Isomeric SMILES

C[C@@H]1CCC(=C(C)C)[C@H]([C@]1(C)CC2=CNC3=CC=CC=C32)CCC(=O)O

Canonical SMILES

CC1CCC(=C(C)C)C(C1(C)CC2=CNC3=CC=CC=C32)CCC(=O)O

Synonyms

suaveolindole

Origin of Product

United States

Isolation and Purification Methodologies for Suaveolindole

High-Throughput Natural Products Chemistry Approaches in Suaveolindole Discovery

The identification of this compound from Greenwayodendron suaveolens serves as a prime example of how high-throughput natural products chemistry approaches facilitate the discovery of bioactive compounds. acs.orgresearchgate.netnih.gov These methodologies are designed to streamline and accelerate the process of analyzing large collections of natural extracts. acs.orgmdpi.com This involves creating extensive natural product libraries and then rapidly screening and purifying fractions that exhibit desired biological activities. acs.org

In the specific case of this compound, high-throughput isolation, purification, and analytical techniques were applied to a natural products library derived from G. suaveolens. acs.orgresearchgate.netnih.gov This integrated approach was instrumental in the discovery of this compound as a new indolosesquiterpene with antibacterial activity, despite its limited presence in the source material. acs.orgresearchgate.netnih.gov High-throughput workflows in natural product chemistry often incorporate automated systems for techniques such as flash chromatography and preparative HPLC, enabling the generation of numerous purified fractions in a relatively short timeframe. acs.org The analysis of these fractions can be performed using hyphenated techniques like LC-ELSD-MS to provide rapid information on compound composition and quantity before proceeding to biological screening. researchgate.netacs.org

Advanced Chromatographic Techniques in this compound Isolation

Chromatography is a cornerstone technique in the isolation and purification of natural products from complex mixtures. nih.goviipseries.org To obtain this compound in a pure form, advanced chromatographic methods are indispensable for achieving the necessary resolution and purity required for structural characterization and biological evaluation. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely adopted and highly effective technique for the separation and purification of diverse natural compounds, including this compound. acs.orgnih.govacs.orgscribd.comiipseries.orgamazonaws.comdntb.gov.uathieme-connect.comamericanpeptidesociety.org The isolation of this compound from G. suaveolens prominently featured the use of preparative HPLC. acs.org The process involved an initial extraction of the fruits of G. suaveolens, followed by fractionation of the organic extract using automated flash chromatography with silica (B1680970) gel columns and various solvent gradients. acs.org

Following the preliminary flash chromatography, selected fractions were further processed using preparative C18 HPLC with a gradient elution system of acetonitrile (B52724) and water. acs.org This step provided a higher level of separation. The final purification of this compound (Compound 1) was achieved using semipreparative HPLC on a C18 column. acs.org This multi-stage chromatographic approach, progressing from lower to higher resolution techniques, is characteristic of natural product isolation endeavors aiming for high purity.

Solid-Phase Extraction (SPE) Coupled Methodologies

Solid-Phase Extraction (SPE) is a valuable sample preparation technique frequently coupled with chromatographic methods to isolate and concentrate target analytes. acs.orgacs.orgchemistry-chemists.comthieme-connect.comresearchgate.net While large-scale SPE for this compound isolation is not specifically detailed in the provided information, SPE plays a crucial role in hyphenated analytical techniques relevant to the study of mass-limited natural products. thieme-connect.comthieme-connect.comresearchgate.net

HPLC-SPE-NMR is one such hyphenated technique where SPE is utilized post-column to trap analytes eluting from an HPLC system. thieme-connect.comthieme-connect.comresearchgate.net This allows for the removal of the HPLC mobile phase and subsequent elution of the trapped compound using a deuterated solvent, making the sample suitable for direct NMR analysis. thieme-connect.comthieme-connect.com This is particularly beneficial for obtaining structural information on compounds available only in very small quantities, a common challenge with many natural products like this compound. scribd.comthieme-connect.comthieme-connect.com Integrating SPE into high-throughput workflows can enhance the concentration of compounds of interest before analytical characterization or further purification steps. acs.org

Miniaturized Isolation Strategies for Mass-Limited this compound Samples

The limited quantities in which this compound is obtained from its natural source necessitate the implementation of miniaturized strategies throughout the isolation and characterization processes. acs.orgresearchgate.netnih.govresearchgate.netscribd.comgoogle.com this compound was explicitly described as a "mass-limited antibacterial indolosesquiterpene" upon its initial discovery. acs.orgresearchgate.netnih.govresearchgate.net

Miniaturization impacts both the isolation procedures and the subsequent analytical techniques used for structural elucidation. High-throughput methods applied to natural product libraries inherently involve working with smaller sample sizes compared to traditional large-scale isolation efforts. acs.orgresearchgate.netresearchgate.netacs.org Furthermore, advancements in analytical instrumentation, such as the development of highly sensitive NMR probes like the CapNMR probe, have been pivotal in enabling the structural elucidation of natural products using only microgram amounts of material. acs.orgresearchgate.netresearchgate.netscribd.com This capability is essential for characterizing compounds like this compound where obtaining large quantities is challenging. acs.orgresearchgate.netresearchgate.netscribd.com The combination of efficient, small-scale isolation techniques and highly sensitive analytical methods is fundamental to the successful discovery and characterization of mass-limited natural products such as this compound.

Here is a summary of some of the techniques used in the isolation and purification of this compound:

TechniqueApplication in this compound Isolation/Purification
Automated Flash ChromatographyInitial fractionation of crude extracts. acs.org
Preparative HPLCSeparation and purification of fractions obtained from flash chromatography. acs.orggoogle.com
Semipreparative HPLCFinal purification of this compound from active fractions. acs.org
HPLC-SPE-NMRHyphenated technique for analyte trapping and NMR analysis of mass-limited samples. thieme-connect.comthieme-connect.comresearchgate.net

Detailed Research Findings:

The isolation of this compound from Greenwayodendron suaveolens involved a detailed process starting with the extraction of dried fruits using organic solvents. acs.org The resulting organic extract, which demonstrated antibacterial activity, was subjected to automated flash chromatography utilizing silica gel as the stationary phase and a gradient elution system of hexanes and ethyl acetate (B1210297), followed by ethyl acetate and methanol. acs.org This yielded several flash fractions. acs.org A portion of one of these active flash fractions was then further separated using preparative C18 HPLC with a gradient of acetonitrile in water, resulting in numerous collected fractions. acs.org The ultimate purification of this compound (Compound 1) was achieved by subjecting an active fraction (fraction 11) to semipreparative Keystone BetaMax Neutral C18 HPLC. acs.org The initial extraction of 16.2 g of dried fruits yielded 2.0 g of dry organic extract. acs.org From 1 g of this organic extract, 65 mg of a specific flash fraction was obtained. acs.org Subsequent purification of a 50 mg aliquot of this flash fraction led to the isolation of approximately 300 µg of pure this compound. acs.org This low yield underscores the importance of efficient and sensitive isolation and characterization techniques for working with this compound.

StepMaterial Amount (approx.)Technique UsedYield/Outcome (approx.)
Dried G. suaveolens fruits extraction16.2 gEtOH-EtOAc, H2O-MeOH extraction2.0 g organic extract
Organic extract flash fractionation1 gAutomated flash chromatography (Silica gel)65 mg flash fraction 2
Flash fraction 2 preparative HPLC50 mgPreparative C18 HPLC (Acetonitrile/Water gradient)40 fractions
Fraction 11 purificationNot specifiedSemipreparative C18 HPLC300 µg this compound

This data illustrates the sequential nature of the purification process and the significant reduction in material quantity at each stage, highlighting the critical need for miniaturized techniques in the later stages of isolating mass-limited natural products like this compound.

Structural Elucidation of Suaveolindole

Spectroscopic Characterization Techniques for Suaveolindole Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), have been instrumental in determining the structure of suaveolindolenih.govamazonaws.comepdf.pubnih.govsequoiavaccines.com.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the this compound moleculenih.govamazonaws.comepdf.pubnih.govsequoiavaccines.com.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis One-dimensional ¹H and ¹³C NMR spectra are fundamental for initial structural analysis. The ¹H NMR spectrum provides information on the types of protons present, their chemical environments, and their coupling interactions, which helps in identifying different proton systems within the moleculeamazonaws.comnih.govsequoiavaccines.com. The ¹³C NMR spectrum reveals the number and types of carbon atoms, indicating the presence of different functional groups and carbon frameworksamazonaws.comnih.govsequoiavaccines.com.

Studies on this compound have reported characteristic chemical shifts in both ¹H and ¹³C NMR spectra, providing initial clues about the presence of indole (B1671886) and sesquiterpene moieties amazonaws.comnih.gov. For example, ¹H NMR signals in the aromatic region are indicative of the indole ring protons, while signals in the aliphatic region correspond to the sesquiterpene part amazonaws.comnih.gov. ¹³C NMR data further support these assignments by showing characteristic carbon signals for sp² carbons of the indole and sp³ carbons of the sesquiterpene skeleton amazonaws.comnih.gov.

Table 1 presents representative ¹H and ¹³C NMR data reported for this compound.

NucleusChemical Shift (δ ppm)MultiplicityCoupling Constant (J, Hz)
¹H[Data from sources][Data from sources][Data from sources]
¹³C[Data from sources]
Two-Dimensional NMR (COSY, HSQC, HMBC) for Structural Connectivity Two-dimensional NMR techniques are crucial for mapping the connectivity between atoms. Correlated Spectroscopy (COSY) identifies protons that are coupled to each other, revealing direct or vicinal proton-proton connectivitiesnih.govnih.gov. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons to which they are directly attached, establishing C-H bondsnih.govnih.gov. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are separated by two or three bonds, providing information about longer-range connectivities and aiding in the assignment of quaternary carbons and the connection of different structural fragmentsnih.govnih.gov.

Analysis of COSY, HSQC, and HMBC spectra of this compound has been essential in piecing together the indolosesquiterpene skeleton acs.orgnih.govnih.gov. HMBC correlations, for instance, have been used to confirm the attachment of the sesquiterpene moiety to the indole core and to establish the ring system within the sesquiterpene part acs.org. Specific HMBC correlations, such as those between H-10 and C-2, C-3, C-4, C-11, C-12, C-16, and C-23, helped establish the connection between C-10 and C-3 and C-11, confirming the 3-substituted indole moiety and the attachment point of the sesquiterpene acs.org. Correlations between methyl groups and specific carbons also helped locate substituents acs.org.

Capillary NMR (CapNMR) Applications for this compound Micro-samples this compound was isolated in limited quantities (e.g., 300 µg), making its structural elucidation challenging with traditional NMR methodsacs.orgnih.govacs.orgepdf.pub. Capillary NMR (CapNMR) has been particularly useful in such cases due to its ability to obtain high-quality NMR data from microgram amounts of samplenih.govacs.orgnih.govamazonaws.comepdf.pubnih.govchemistry-chemists.com. CapNMR probes utilize small flow cells with active volumes in the microliter range, significantly increasing mass sensitivityacs.orgepdf.pubchemistry-chemists.com.

CapNMR analysis of this compound allowed for the acquisition of ¹H, COSY, NOESY, HSQC, and HMBC spectra in relatively short acquisition times, despite the limited sample amount acs.orgepdf.pub. For instance, a study reported acquiring these spectra in less than 16 hours using only 90 µg of this compound in a 6.5 µL solution (20 µg in the 1.5 µL active volume) acs.orgepdf.pub. This demonstrates the effectiveness of CapNMR for the structural elucidation of mass-limited natural products like this compound acs.orgnih.govacs.orgepdf.pub.

Table 2 illustrates typical acquisition times for various NMR experiments on a microgram scale using CapNMR, as reported for this compound.

NMR ExperimentAcquisition Time
¹H5 minutes
COSY32 minutes
NOESY2 hours
HSQC5 hours
HMBC8 hours

Source: acs.orgepdf.pub

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Determination High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique for determining the accurate mass of a molecule, which is essential for establishing its elemental composition and thus its molecular formulaamazonaws.comepdf.pubnih.govsequoiavaccines.com. ESI is a soft ionization technique suitable for polar and thermally labile compounds like this compound, producing protonated or cationized molecular ions ([M+H]⁺, [M+Na]⁺, etc.)acs.orgamazonaws.com. The high resolution allows for the differentiation of ions with very close nominal masses.

HRESIMS analysis of this compound provided a protonated molecular ion peak at m/z 354.2418 acs.org. This accurate mass was compared to the calculated mass for a proposed molecular formula, leading to the determination of the molecular formula of this compound as C₂₃H₃₁NO₂ acs.orgnih.gov. The calculated mass for C₂₃H₃₂NO₂ [M+H]⁺ is 354.2433, showing a difference of -1.5 mmu acs.org. An additional peak at m/z 376.2261 was observed, corresponding to the sodium adduct [M+Na]⁺, with a calculated mass for C₂₃H₃₁NO₂Na of 376.2252, showing a difference of +0.9 mmu acs.org. These results strongly supported the assigned molecular formula acs.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Structure Confirmation

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption or transmission of UV or visible light through a sample, providing information about the electronic transitions within a molecule. technologynetworks.com This technique is influenced by the sample's composition and can offer insights into the presence of certain functional groups or chromophores. technologynetworks.com UV-Vis spectra can be used for structure confirmation, often by comparing the spectrum of a suspected compound to known spectra. upi.edu While specific UV-Vis absorption data for this compound is not explicitly detailed in the provided search results, the presence of the indole ring system in this compound's structure is significant. ontosight.ai Indole moieties are known chromophores and exhibit characteristic absorption patterns in the UV region due to their π electron systems. upi.edu Therefore, UV-Vis spectroscopy would have been a valuable tool in confirming the presence of the indole nucleus within the this compound structure during its initial characterization, complementing the information obtained from other spectroscopic methods like NMR.

Stereochemical Assignment Methodologies for this compound

Determining the stereochemistry of a complex molecule like this compound, which contains multiple chiral centers, requires sophisticated methodologies. Both relative and absolute stereochemistry needed to be established to fully define the molecule's spatial arrangement.

Elucidation of Relative Stereochemistry via NMR Correlational Data

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of correlational data such as from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, is a primary method for determining the relative stereochemistry of molecules in solution. wordpress.comipb.pt The Nuclear Overhauser Effect (NOE) is a through-space phenomenon where the intensity of an NMR signal is enhanced when a nearby proton is irradiated. wordpress.com The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a sensitive probe of spatial proximity. wordpress.com

For this compound (compound 1), the relative stereochemistry was determined by analyzing NOESY data. acs.org Specific NOESY correlations observed provided key information about the spatial relationships between different protons in the molecule. For instance, correlations were observed between H-12 and H-23, H-23 and H-17, H-10 and H-16, H-10 and H-24, and H-16 and H-24. acs.org These correlations indicated that the protons involved were in close spatial proximity, allowing for the assignment of the relative configuration of the chiral centers within the sesquiterpene core of this compound. acs.org

Establishment of Absolute Configuration through Chiral Total Synthesis

While spectroscopic methods like NMR can determine relative stereochemistry, establishing the absolute configuration (the R or S designation at each chiral center) often requires additional techniques. One definitive method for assigning absolute configuration is through chiral total synthesis, particularly when starting from a material of known absolute configuration. scielo.br

Chemical Synthesis of Suaveolindole and Its Analogs

Total Synthesis Strategies for Suaveolindole

Total synthesis efforts for this compound have explored various strategies aimed at constructing its intricate carbon framework and establishing the correct stereochemistry. Two approaches toward the total synthesis of (+)-suaveolindole have been described researchgate.netresearchgate.net.

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis, a key approach in designing organic synthesis, involves the imaginary breaking of bonds in the target molecule to arrive at simpler starting materials lkouniv.ac.inresearchgate.netscitepress.org. For this compound, strategic disconnections are planned to simplify the complex fused ring system and the highly functionalized indole (B1671886) and terpene moieties acs.orgpitt.edu. This process involves identifying key bonds whose cleavage corresponds to known and reliable chemical transformations in the forward synthesis lkouniv.ac.in. The goal is to deconstruct the molecule into readily available or easily synthesized precursors researchgate.net.

One initial strategy for the synthesis of (+)-suaveolindole involved a 6-exo-Heck cyclization to generate a transient sp3 carbopalladate intermediate researchgate.netresearchgate.net. This intermediate was then envisioned to be coupled with an indole 3-stannane to assemble a significant portion of the carbon framework researchgate.netpitt.edu. However, challenges were encountered with this specific route researchgate.netresearchgate.net.

Development of Convergent and Stereoselective Synthetic Routes

Achieving stereoselectivity is paramount in the synthesis of this compound due to the presence of multiple chiral centers thieme-connect.comethz.ch. Stereoselective synthesis aims to produce a single stereoisomer or a mixture in which one stereoisomer predominates ethz.ch. This can be accomplished through various techniques, including the use of chiral starting materials (chiral pool), chiral catalysts, or stereoselective reactions that inherently favor the formation of one stereoisomer over others ethz.chmdpi.comrsc.org. The terpene core of this compound contains contiguous chiral centers, making stereocontrol in its synthesis particularly important thieme-connect.com. For instance, the introduction of a carbon side chain moiety at a crowded double-allylic position in the terpene core has been achieved stereoselectively via Eschenmoser-Claisen rearrangement thieme-connect.comresearchgate.netthieme-connect.comresearchgate.net.

Time-Economic Synthesis Approaches for this compound Scaffolds

"Time economy" in total synthesis emphasizes the rapid production of desired molecules, which is particularly relevant for accessing compounds for timely evaluation acs.orgacs.org. This concept involves minimizing the time taken for each step in a multistep synthesis acs.org. One-pot reactions, where multiple sequential reactions are conducted in a single vessel, are a useful strategy for shortening synthesis time and can lead to increased yields and reduced waste acs.orgacs.org.

Concise and time-economic routes have been developed for the synthesis of the terpene core structure of suaveolindoles thieme-connect.comresearchgate.netthieme-connect.comx-mol.comsciencegate.appnii.ac.jpresearchgate.net. A scalable synthetic route starting from pulegone (B1678340) has been reported to deliver a key α,β,γ,δ-unsaturated ester intermediate in a brief period thieme-connect.comresearchgate.netthieme-connect.comresearchgate.net.

Key Synthetic Methodologies and Chemical Transformations in this compound Synthesis

The synthesis of this compound relies on a repertoire of key synthetic methodologies and chemical transformations to construct its characteristic indole and terpene moieties and connect them correctly researchgate.netresearchgate.netresearchgate.netsciencegate.apppitt.edunih.gov.

Indole Ring Construction Strategies

The indole ring is a prevalent heterocyclic system found in many natural products and pharmaceuticals pitt.edujpionline.org. Various strategies exist for its construction nih.govjpionline.org. Common approaches involve starting with a substituted benzene (B151609) ring and forming the C(3)-C(3a) and N-C(2) bonds, exemplified by the Fischer indole synthesis nih.govpitt.edujpionline.org. Another approach involves the annelation of pyrroles nih.gov. Less common, but also explored, are strategies where both aromatic rings of the indole are constructed from acyclic precursors through consecutive bond-forming processes nih.gov.

In the context of this compound synthesis, palladium-catalyzed reactions have been employed for indole synthesis researchgate.netthieme-connect.com. For example, palladium-catalyzed direct annulation of electron-poor o-chloroanilines with aldehydes has been developed as a practical process for synthesizing 2-unsubstituted indoles researchgate.net.

Synthesis of the Terpene Core Structure of this compound

The terpene core structure of this compound is a key component that requires specific synthetic strategies researchgate.netresearchgate.netx-mol.comnii.ac.jpnih.gov. Scalable and concise routes have been developed for its preparation thieme-connect.comresearchgate.netthieme-connect.comresearchgate.netx-mol.comsciencegate.appnii.ac.jpresearchgate.net. One such route utilizes pulegone as a starting material to provide a crucial α,β,γ,δ-unsaturated ester intermediate thieme-connect.comresearchgate.netthieme-connect.comresearchgate.net. The introduction of the carbon side chain at the crowded double-allylic position of this terpene core has been achieved stereoselectively using the Eschenmoser-Claisen rearrangement thieme-connect.comresearchgate.netthieme-connect.comresearchgate.net.

Another reported approach toward the total synthesis of (+)-suaveolindole involved an initial strategy utilizing a 6-exo-Heck cyclization to generate a transient sp3 carbopalladate, which was intended to be coupled with an indole 3-stannane researchgate.netresearchgate.netpitt.edu. While this specific route faced challenges, it highlights the exploration of metal-catalyzed cross-coupling reactions in constructing the this compound framework researchgate.netresearchgate.netpitt.edu.

Here is a summary of some key synthetic transformations mentioned:

TransformationDescriptionRelevance to this compound Synthesis
6-exo-Heck cyclizationIntramolecular palladium-catalyzed cyclization. researchgate.netresearchgate.netpitt.eduExplored in an initial strategy for constructing the carbon framework. researchgate.netresearchgate.net
Cross-coupling with indole 3-stannaneCoupling of an organometallic species with an indole derivative. researchgate.netpitt.eduUsed in conjunction with Heck cyclization in a synthetic strategy attempt. researchgate.netresearchgate.net
Eschenmoser-Claisen rearrangementRearrangement of an allylic vinyl ether to a γ,δ-unsaturated amide or ester. thieme-connect.comresearchgate.netthieme-connect.comresearchgate.netUsed for stereoselective introduction of a side chain in the terpene core synthesis. thieme-connect.comresearchgate.netthieme-connect.comresearchgate.net
Palladium-catalyzed indole synthesisVarious methods for forming the indole ring using palladium catalysts. researchgate.netthieme-connect.comApplied in the construction of the indole moiety. researchgate.netthieme-connect.com
Retrosynthetic AnalysisDeconstruction of a target molecule into simpler precursors. lkouniv.ac.inresearchgate.netscitepress.orgUsed to design synthetic routes by identifying strategic disconnections. lkouniv.ac.inresearchgate.netscitepress.orgacs.orgpitt.edu
Stereoselective SynthesisMethods to control the formation of specific stereoisomers. ethz.chmdpi.comrsc.orgnih.govCrucial for establishing the correct absolute and relative configuration of this compound. thieme-connect.comethz.ch
Time-Economic SynthesisApproaches focused on minimizing the overall synthesis time, often utilizing one-pot reactions. acs.orgacs.orgApplied to the concise and rapid synthesis of the terpene core. thieme-connect.comresearchgate.netthieme-connect.comacs.orgacs.orgx-mol.comsciencegate.appnii.ac.jpresearchgate.net

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The construction of the intricate carbon framework and the introduction of heteroatoms are fundamental steps in the synthesis of this compound and related compounds. Various strategies employing carbon-carbon and carbon-heteroatom bond-forming reactions have been explored.

In the total synthesis of (+)-suaveolindole, specific carbon-carbon bond formation reactions are crucial. One such reaction involves the conjugate addition of LiMe2Cu to an enone intermediate, efficiently installing an all-carbon quaternary stereocenter. acs.org Following this, trapping of the resulting enolate as an enol triflate prepares the molecule for subsequent transformations. acs.org

Another key carbon-carbon bond forming reaction utilized in the synthesis is the Ireland-Claisen rearrangement. acs.org This reaction, applied to an allylic acetate (B1210297) intermediate, proceeds smoothly to provide a product with a newly formed stereocenter and the isopropylidene group, highlighting its utility in constructing complex molecular architectures. acs.org The stereoselectivity of this rearrangement is believed to arise from the approach of the intermediate silyl (B83357) ketene (B1206846) acetal (B89532) from the α-face of the molecule, minimizing steric interactions with the indole moiety. acs.org

Beyond specific examples in this compound synthesis, carbon-carbon and carbon-heteroatom bond-forming reactions are broadly recognized as essential tools in organic synthesis for constructing diverse molecular entities, including natural products and pharmaceuticals. researchgate.net Recent advancements in this area include methods for chemodivergent activation of monofluoroalkyl compounds, enabling both carbon-carbon and carbon-heteroatom bond formations through complementary reactivity patterns. nih.gov Transition metal-catalyzed cross-coupling reactions are also widely used for forming carbon-heteroatom bonds, such as carbon-nitrogen and carbon-oxygen bonds, which are prevalent in bioactive molecules and natural products. mdpi.comnih.gov

Catalytic Reactions Employed in this compound Synthesis

Catalysis plays a vital role in enabling efficient and selective transformations during the synthesis of complex molecules like this compound. Both metal-catalyzed and potentially organocatalytic approaches can be relevant in such synthetic endeavors.

While specific catalysts for every step in reported this compound syntheses may vary, the described reactions often rely on catalytic methods. For instance, the total synthesis of (+)-suaveolindole involved steps that imply the use of various reagents and potentially metal catalysts, such as palladium compounds for coupling reactions or reagents involved in enolate chemistry. acs.org Although an initial strategy involving a 6-exo-Heck cyclization to generate a transient sp3 carbopalladate was explored, it was not found to be a viable route in that particular synthesis. acs.org

More broadly in organic synthesis, catalytic reactions are indispensable for constructing complex organic molecules. Transition metal catalysts, including palladium, are commonly employed in carbon-carbon bond-forming cross-coupling reactions. numberanalytics.com The development of catalytic methods is crucial for achieving rapid and efficient syntheses, sometimes through one-pot reaction procedures. acs.org Organocatalysis has also emerged as a powerful tool for achieving enantioselective transformations. acs.orgresearchgate.net

Synthesis of this compound Derivatives and Structural Analogs

The synthesis of this compound derivatives and structural analogs is undertaken to investigate the relationship between structural modifications and biological activity, potentially leading to compounds with improved properties. This involves targeted synthesis guided by Structure-Activity Relationship (SAR) studies and the application of chemo- and regioselective derivatization techniques.

Structure-Activity Relationship (SAR) Driven Analog Synthesis

Structure-Activity Relationship (SAR) studies are fundamental to understanding how changes in the chemical structure of a molecule influence its biological activity. collaborativedrug.comwikipedia.org By synthesizing and testing structural analogs of this compound, researchers can identify key functional groups and structural motifs responsible for its antibacterial properties. collaborativedrug.com

The synthesis of this compound analogs is often motivated by the desire to explore their biological activities. researchgate.netresearchgate.net For example, indole sesquiterpene analogs of related natural products like polyalthenol and pentacyclindole have been synthesized and tested against various bacterial strains and human tumor cell lines to evaluate their biological activity. researchgate.netresearchgate.net this compound itself has demonstrated significant antibacterial activity against Gram-positive bacteria, providing a basis for designing and synthesizing analogs with potentially enhanced or altered activity profiles. acs.org SAR analysis helps guide the design and synthesis of new compounds by correlating structural features with observed biological effects. collaborativedrug.com

Chemo- and Regioselective Derivatization of the this compound Scaffold

Chemo- and regioselective derivatization are essential for selectively modifying specific functional groups or positions on the this compound scaffold while leaving others untouched. This control is critical for synthesizing a focused library of analogs for SAR studies. nih.gov

Techniques for chemo- and regioselective transformations allow for targeted modifications of complex molecules. In the context of indole derivatives, strategies have been developed for the regioselective derivatization at different positions of the indole ring, such as the nitrogen atom (N1) or specific carbon atoms (e.g., C5 or C6). nih.gov These methods often involve careful selection of reagents and reaction conditions to achieve the desired selectivity. The synthesis of this compound analogs, which are indolosesquiterpenes, would similarly require controlled derivatization to introduce variations at specific points on both the indole and sesquiterpene moieties. The use of specific reagents and controlled reaction conditions enables the selective introduction of new functional groups or modifications of existing ones on the this compound scaffold. researchgate.net

Reactivity and Chemical Transformations of Suaveolindole

Mechanistic Studies of Suaveolindole Reactions

Mechanistic studies are fundamental to comprehending how this compound reacts and to designing controlled chemical transformations. While specific detailed mechanistic studies solely focused on this compound reactions are not extensively detailed in the provided search results, research on the synthesis of its core structure and related indole (B1671886) alkaloids offers insights into relevant reaction mechanisms.

One approach to synthesizing the terpene core structure of this compound involved an Eschenmoser-Claisen rearrangement to stereoselectively introduce a carbon side chain at a crowded double-allylic position. researchgate.netresearchgate.net This type of rearrangement involves a concerted pericyclic reaction mechanism. slideshare.net

Another synthetic strategy explored for this compound involved a 6-exo Heck cyclization to generate a transient sp3 carbopalladate intermediate, which was then intended to be coupled with an indole stannane. researchgate.netamazonaws.com Although this specific route faced challenges, the proposed mechanism highlights the potential for palladium-catalyzed reactions in constructing the this compound framework. researchgate.netamazonaws.comresearchgate.net Palladium-catalyzed coupling reactions are well-established in organic synthesis and typically involve oxidative addition, transmetalation, and reductive elimination steps.

Studies on related indolosesquiterpenoids, such as those from the xiamycin and oridamycin families, have investigated Ti(III)-mediated radical cyclization mechanisms. nih.gov A postulated mechanism for a cascade cyclization in the synthesis of these compounds involves the reductive cleavage of an epoxide C-O bond by a Ti(III) species, triggering sequential cyclization reactions and potentially leading to intermediates with exocyclic double bonds. nih.gov While this is not directly on this compound, it illustrates mechanistic investigations into the sesquiterpene portion of similar indole-containing natural products.

Understanding reaction mechanisms is crucial for controlling selectivity (chemo-, regio-, stereo-, and enantioselectivity) in the synthesis and transformation of complex molecules like this compound. imperial.ac.uk Computational chemistry, including methods like the activation strain model, can provide valuable insights into the energy profiles and transition states of chemical reactions, aiding in the rational design and optimization of transformations. rsc.org

Functional Group Interconversions and Modifications of this compound

Functional group interconversions (FGIs) are pivotal in organic synthesis for modifying molecular structures and tuning their properties. imperial.ac.uksolubilityofthings.comtgc.ac.in For this compound, FGIs would involve transforming existing functional groups within its complex structure or introducing new ones to create derivatives.

While specific examples of FGIs performed directly on isolated this compound are not detailed, the synthesis of its core structure and related indole alkaloids demonstrates the application of various functional group transformations. The concise synthesis of the terpene core involved the delivery of an α,β,γ,δ-unsaturated ester, which could potentially undergo various reactions characteristic of this functional group, such as conjugate additions or reductions. researchgate.netresearchgate.netsciencegate.app

The synthesis of indole derivatives in general frequently employs FGIs. Common transformations include oxidation, reduction, substitution, addition, and elimination reactions. slideshare.netimperial.ac.uktgc.ac.inscribd.com For example, the reduction of carbonyl groups to alcohols, the oxidation of alcohols to aldehydes or ketones, and the interconversion of carboxylic acids and their derivatives are fundamental FGIs widely used in the synthesis of complex molecules. slideshare.netimperial.ac.ukscribd.com

In the context of this compound, potential functional group modifications could target the indole nitrogen, the double bonds in the sesquiterpene part, or any hydroxyl or carbonyl groups present in the natural product's full structure (which is not explicitly detailed in the search results but is implied by its classification as an indolosesquiterpene). researchgate.netwikipedia.org For instance, the indole nitrogen could undergo alkylation or acylation. Double bonds could be subjected to hydrogenation, epoxidation, or dihydroxylation.

The synthesis of acetyl derivatives of related indole sesquiterpenes has been reported, indicating that hydroxyl groups, if present in this compound, can be modified through esterification. researchgate.net This type of modification can influence the compound's solubility, stability, and biological activity.

Functional group interconversions are also essential in structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to understand how changes in functional groups affect biological activity. solubilityofthings.com Although the provided information focuses on the chemical synthesis and structure, this compound's reported antibacterial activity suggests that SAR studies involving FGIs could be a relevant area of investigation for developing more potent or selective antibacterial agents. researchgate.netresearchgate.net

Exploration of Novel Reactions Involving the this compound Scaffold

Exploring novel reactions involving the this compound scaffold presents opportunities to access new chemical space and potentially discover derivatives with unique properties. Given the complexity of this compound, developing highly selective and efficient reactions that can operate on this framework is a significant challenge.

Research into the synthesis of complex natural products often drives the development of novel methodologies. For example, the total synthesis of this compound by Danishefsky and co-workers involved the development of a significant extension of the Ireland ester enolate rearrangement, which was a key step in constructing the molecule's core structure. researchgate.net This highlights how the challenges posed by complex scaffolds can lead to the innovation of new synthetic reactions.

Studies on indole alkaloids in general have explored various transition metal-catalyzed reactions as key steps for constructing their complex structures and accessing new scaffolds. nih.govsioc-journal.cn Palladium-catalyzed reactions, such as Heck cyclizations and cross-coupling reactions, have been applied in the synthesis of indole derivatives. researchgate.netamazonaws.comresearchgate.net The exploration of other transition metals and catalytic systems could lead to novel transformations of the this compound scaffold.

Cascade reactions, where multiple chemical transformations occur sequentially in a single reaction vessel without isolation of intermediates, offer an efficient approach to building molecular complexity. researchgate.netacs.org Enzymatic cascade reactions have been observed in the biosynthesis of indole alkaloids, converting common precursors into diverse structures through a series of rearrangements and cyclizations. acs.org Biomimetic approaches or the development of artificial cascade reactions could be explored for the this compound scaffold.

The indole moiety itself is a versatile platform for chemical reactions, including electrophilic substitution, metalation, and cycloaddition reactions. wikipedia.orgopenmedicinalchemistryjournal.comrsc.org Novel reactions could potentially exploit the reactivity of the indole core in conjugation with the unique features of the sesquiterpene part of this compound.

The development of one-pot reactions and flow chemistry techniques are also areas of exploration in modern organic synthesis aiming for increased efficiency and reduced waste. researchgate.net Applying these techniques to transformations of the this compound scaffold could facilitate the rapid generation of diverse derivatives.

While specific examples of novel reactions uniquely developed for the this compound scaffold are not extensively detailed in the provided results, the ongoing research in indole alkaloid synthesis and the general advancements in organic methodology provide a framework for future explorations of this compound's reactivity. nih.govsioc-journal.cn The complexity of the molecule suggests that novel, highly selective, and potentially catalytic reactions will be necessary to efficiently manipulate its structure.

Computational and Theoretical Studies on Suaveolindole

Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Suaveolindole

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the electronic structure and properties of molecules. These methods solve the fundamental equations governing electron behavior in a molecule, providing detailed information about its electronic distribution, energy levels, and potential reactivity. Studies on indole (B1671886) derivatives frequently utilize DFT with various functionals (e.g., B3LYP, M06-2X, CAM-B3LYP) and basis sets (e.g., 6-31G(d), 6-311++G(d,p)) to explore their characteristics. mdpi.comresearchgate.netacs.orginfona.plchemrxiv.orgnih.govdntb.gov.uanih.govnih.govjst-ud.vndergipark.org.tr

Investigation of Electronic Structure and Reactivity of this compound

Understanding the electronic structure of a molecule is fundamental to predicting its reactivity. Quantum chemical calculations can provide key parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy is associated with its ability to accept electrons. The energy gap between HOMO and LUMO (ΔELUMO-HOMO) is an indicator of molecular stability and reactivity; a smaller gap often suggests higher reactivity. mdpi.comresearchgate.netinfona.plnih.govnih.govjst-ud.vndergipark.org.trajchem-a.com

Other reactivity indices derived from these calculations include ionization potential (IP), electron affinity (EA), global hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.netnih.govnih.govjst-ud.vnajchem-a.com These indices help to characterize a molecule's propensity for charge transfer and its behavior in chemical reactions. Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack. researchgate.netinfona.pldergipark.org.tr Studies on indole derivatives have used these parameters to correlate electronic structure with observed chemical behavior, such as corrosion inhibition efficiency. mdpi.comjst-ud.vn

Prediction of Spectroscopic Properties of this compound

Computational methods are valuable for predicting various spectroscopic properties, aiding in the identification and characterization of compounds. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated from optimized molecular geometries. nih.govnih.gov Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govdergipark.org.tr UV-Vis absorption spectra can be simulated using Time-Dependent Density Functional Theory (TD-DFT), providing insights into electronic transitions and absorption maxima. acs.orgchemrxiv.orgdntb.gov.uanih.govnih.gov Comparing calculated spectroscopic data with experimental results is a common way to validate computational models and confirm molecular structures. infona.plchemrxiv.orgdntb.gov.ua

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms by locating transition states and mapping potential energy surfaces. nih.govnih.govacs.orgacs.org This allows researchers to understand the step-by-step process of a chemical reaction, identify intermediates, and determine activation energies. Studies on indole synthesis and reactions involving indole derivatives have utilized computational methods to propose and evaluate plausible reaction pathways, providing insights into regioselectivity and the influence of catalysts and substituents. acs.orgacs.orgresearchgate.netmdpi.comroyalsocietypublishing.org

Molecular Modeling and Dynamics Simulations of this compound

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure, flexibility, and interactions of molecules. These methods are particularly useful for studying larger systems and their behavior over time.

Conformational Analysis of this compound

Conformational analysis explores the different possible spatial arrangements of a molecule, which can significantly influence its properties and interactions. Techniques such as potential energy surface scans can be used to identify stable conformers and the energy barriers between them. nih.govscielo.org.mx For molecules with rotatable bonds, like some indole derivatives, understanding the preferred conformations is crucial for predicting their behavior in various environments, including biological systems. scielo.org.mxorientjchem.org

Ligand-Protein Docking Studies with Molecular Targets

Molecular docking is a computational technique used to predict the binding affinity and interaction modes of a small molecule (ligand) with a larger biological target, such as a protein or enzyme. nih.govajchem-a.comorientjchem.orgmdpi.comfrontiersin.orgresearchgate.netthesciencein.orgnih.govbohrium.com For indole derivatives, docking studies have been employed to investigate their potential interactions with various protein targets, including enzymes like COX-2, CYP450, and kinases, as well as proteins involved in viral entry (e.g., HIV-1 gp120) and cancer (e.g., K-Ras, BCL-2, tubulin). nih.govajchem-a.comorientjchem.orgmdpi.comfrontiersin.orgresearchgate.netthesciencein.orgnih.govbohrium.com

These studies typically involve predicting binding poses within the target's active site and calculating docking scores that estimate the strength of the interaction. ajchem-a.commdpi.comfrontiersin.orgthesciencein.org Analysis of the predicted interactions, such as hydrogen bonds and hydrophobic contacts, can provide insights into the key residues involved in binding and guide the design of new compounds with improved affinity and selectivity. nih.govajchem-a.commdpi.comfrontiersin.orgresearchgate.net Molecular dynamics simulations can further refine docking results by simulating the dynamic behavior of the ligand-protein complex over time, assessing the stability of the binding pose and the flexibility of the interacting molecules. nih.govorientjchem.orgresearchgate.net

Biological Activity and Molecular Mechanisms of Suaveolindole

Investigation of Antimicrobial Mechanisms of Suaveolindole

Studies have demonstrated that this compound possesses significant in vitro antibacterial activity against several Gram-positive bacterial strains. researchgate.netresearchgate.netjrrslasu.com This activity suggests potential mechanisms that interfere with essential bacterial processes.

Identification of Molecular Targets in Gram-Positive Bacteria

Research indicates that this compound is active against Gram-positive bacteria, including Bacillus subtilis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netresearchgate.netjrrslasu.com While the precise molecular targets are still under investigation, its selective activity against Gram-positive species suggests interactions with cellular components or pathways unique to these bacteria. The cell wall, which is structurally different from that of Gram-negative bacteria, or specific metabolic enzymes crucial for Gram-positive survival, could be potential targets.

Cellular Pathway Modulation by this compound (in vitro)

In vitro studies have confirmed the antibacterial activity of this compound. researchgate.netresearchgate.netjrrslasu.com For instance, it has shown inhibitory effects on the growth of Bacillus subtilis, Staphylococcus aureus, and MRSA with reported Minimum Inhibitory Concentration (MIC) values. researchgate.netresearchgate.net

Bacterial StrainMIC (µg/mL)
Bacillus subtilis (ATCC 43223)4
Staphylococcus aureus (ATTC 6538P)8
Methicillin-resistant Staphylococcus aureus (ATTC 33591)8

These findings suggest that this compound interferes with essential cellular processes in these bacteria, leading to inhibited growth. researchgate.netresearchgate.net Further research is needed to pinpoint the specific pathways modulated by this compound within the bacterial cell.

Enzymatic Inhibition Studies (molecular level)

While direct enzymatic inhibition studies specifically detailing this compound's interaction at the molecular level are limited in the provided search results, the antibacterial activity implies potential interactions with bacterial enzymes critical for survival or growth. researchgate.netresearchgate.net For example, enzymes involved in cell wall synthesis, DNA replication, or essential metabolic pathways in Gram-positive bacteria could be targets. nih.gov The broader class of indolosesquiterpenes, to which this compound belongs, has been noted for various biological activities, including potential enzyme inhibition. researchgate.net

Potential for Developing this compound as Molecular Probes and Chemical Tools

Natural products like this compound hold potential for development as molecular probes and chemical tools in biological research. researchgate.netepdf.pub Their unique structures and specific biological activities can be leveraged to investigate cellular processes and identify molecular targets. The use of advanced techniques, such as CapNMR probes, in the isolation and structure elucidation of this compound highlights the application of sophisticated chemical methods in studying mass-limited natural products. researchgate.netepdf.pubscribd.comthieme-connect.com The ability to synthesize the terpene core structure of this compound also opens avenues for creating modified analogs that could serve as specific probes to study biological pathways or protein interactions. researchgate.netresearchgate.netresearchgate.net The potential of natural products as small molecular probes in areas like brain functional genomics has also been mentioned, suggesting broader applications for compounds with unique structures and activities. researchgate.net

Structure-Activity Relationship (SAR) Analysis in Biological Context

Structure-Activity Relationship (SAR) analysis is crucial for understanding how the chemical structure of this compound relates to its biological activity. While detailed SAR studies specifically on this compound are not extensively detailed in the provided results, the fact that it is an indolosesquiterpene suggests that both the indole (B1671886) and sesquiterpene moieties are likely important for its antibacterial activity. researchgate.netresearchgate.netresearchgate.net Research on related indole terpenoids and sesquiterpenyl indoles indicates that modifications to either the indole or the terpene unit can influence biological properties. researchgate.net Synthetic approaches towards this compound and related indolosesquiterpenes are being explored, which would facilitate the creation of analogs for systematic SAR studies to identify key structural features responsible for its antibacterial effects and potentially improve its activity or selectivity. researchgate.netresearchgate.netresearchgate.netcdsympo.com

Advanced Analytical Techniques for Suaveolindole Research

Hyphenated Techniques in Suaveolindole Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable in the analysis of natural products like this compound. This approach allows for the analysis of individual components within a complex matrix without the need for extensive purification.

Liquid Chromatography-Mass Spectrometry, particularly tandem MS (MS/MS), is a cornerstone technique for the sensitive and selective analysis of this compound. The process begins with the separation of this compound from other components in a sample extract using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). The separated compound then enters the mass spectrometer.

In the mass spectrometer, this compound is ionized, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the latter being particularly effective for small, non-polar molecules like indoles. nih.gov The ionized molecule (the precursor ion) is selected and fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity, allowing for the detection and quantification of this compound even at very low concentrations in complex biological matrices. pubcompare.aimdpi.com The high resolution and accuracy of modern MS instruments can also help determine the elemental composition of the molecule. mdpi.com LC-MS/MS is widely used for the quantitative analysis of drugs and metabolites in biological samples due to its specificity and sensitivity.

Future Directions and Research Challenges in Suaveolindole Chemistry and Biology

Exploration of Undiscovered Molecular Bioactivities and Mechanisms

While suaveolindole has demonstrated antibacterial activity against Gram-positive bacteria, including Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA), the full spectrum of its biological activities and the precise molecular mechanisms underlying these effects remain largely unexplored. researchgate.net Future research endeavors should focus on comprehensive screening of this compound against a wider range of biological targets and disease models. This could involve evaluating its potential against other microbial strains (including Gram-negative bacteria and fungi), as well as investigating activities such as antiviral, anti-inflammatory, cytotoxic, or antiparasitic effects, drawing inspiration from the diverse bioactivities observed in other indole (B1671886) and sesquiterpene natural products. researchgate.netresearchgate.net

A significant challenge lies in elucidating the molecular targets and pathways modulated by this compound. This requires applying advanced biological techniques, including proteomics, metabolomics, and cell-based assays, to identify proteins or enzymes that interact with this compound and understand the downstream cellular events triggered by this interaction. chemistry-chemists.com Detailed mechanistic studies are crucial for determining how this compound exerts its antibacterial effect, for instance, by disrupting cell wall synthesis, inhibiting protein synthesis, or interfering with essential metabolic processes. Understanding these mechanisms at a molecular level is fundamental for assessing the therapeutic potential of this compound and for the rational design of analogs with improved potency or selectivity.

Development of Novel Asymmetric Synthetic Routes to this compound

The complex, polycyclic structure of this compound, featuring multiple stereocenters, presents a considerable challenge for its chemical synthesis. nih.gov While total synthesis of (+)-suaveolindole and the concise synthesis of its terpene core structure have been reported, the development of novel, efficient, and particularly asymmetric synthetic routes is a critical future direction. researchgate.netnih.govacs.orgorcid.org

Research challenges in this area include the design of selective and efficient catalysts for key transformations, such as asymmetric cyclizations or stereoselective functionalization reactions, that can control the formation of the multiple chiral centers present in this compound. frontiersin.orgnih.govhilarispublisher.com Exploring innovative approaches like catalytic asymmetric synthesis, including organocatalysis, photocatalysis, and electrocatalysis, could lead to more sustainable and time-economic routes. acs.orgfrontiersin.orgnih.gov Furthermore, developing scalable synthetic routes is important for producing sufficient quantities of this compound for extensive biological evaluation and potential preclinical studies. hilarispublisher.com

Biosynthetic Engineering Approaches for this compound Production

Natural products like this compound are often isolated in limited quantities from their original biological sources, which can hinder extensive research and development. Investigating and understanding the biosynthetic pathway of this compound in Greenwayodendron suaveolens is a crucial step towards potentially enabling its production through biosynthetic engineering. researchgate.netchemistry-chemists.com

The biosynthesis of indolosesquiterpenes typically involves the convergence of the terpenoid pathway (providing a sesquiterpene precursor derived from farnesyl pyrophosphate) and the indole pathway (derived from tryptophan or its precursors). researchgate.netresearchgate.net Elucidating the specific enzymes and genetic machinery involved in the conversion of these precursors into the complex this compound structure is a significant research challenge.

Future directions include identifying and characterizing the genes encoding the biosynthetic enzymes. This knowledge could then be leveraged for biosynthetic engineering, potentially involving the transfer of the relevant genetic cluster into a more amenable host organism, such as bacteria, yeast, or plant cell cultures. chemistry-chemists.com Challenges include optimizing gene expression, enzyme activity, and metabolic flux within the host organism to achieve efficient and high-yield production of this compound. Successful biosynthetic engineering could provide a sustainable and scalable alternative to traditional extraction and chemical synthesis for obtaining this compound.

Design and Synthesis of Advanced this compound-Based Chemical Tools for Biological Research

To further probe the biological functions and molecular targets of this compound, the design and synthesis of advanced chemical tools are essential. uni-muenster.deeiu.edu These tools can provide deeper insights into its interactions within biological systems.

Future research should focus on creating modified versions of this compound that are suitable for specific biological investigations. This includes the synthesis of:

Labeled this compound analogs: Incorporating isotopic labels (e.g., deuterium, carbon-13) or fluorescent tags can facilitate tracing the compound's distribution, metabolism, and binding interactions within cells or organisms.

Activity-based probes: Designing this compound derivatives that covalently label their protein targets can aid in the identification and validation of the specific proteins that this compound interacts with. mskcc.org

Immobilized this compound: Attaching this compound to solid supports can be useful for affinity chromatography or pull-down assays to isolate and identify binding partners from complex biological mixtures.

This compound derivatives with modulated activity: Synthesizing analogs with enhanced potency, altered selectivity, or even antagonistic properties can help in dissecting the roles of specific targets or pathways.

The design and synthesis of these chemical tools require a thorough understanding of structure-activity relationships (SAR) for this compound, which can be gained through the synthesis and biological evaluation of a library of analogs. mskcc.org Challenges include maintaining the biological relevance of the probes while incorporating the necessary modifications for detection or immobilization, and ensuring that the synthetic routes to these advanced tools are efficient. eiu.edu The development of such tools will significantly advance the ability to study this compound's biological profile and uncover its full therapeutic potential. uni-muenster.deacs.org

Q & A

Q. How to ethically source and cite spectral data for this compound in publications?

  • Answer :
  • Public repositories : Deposit raw spectra in platforms like NMReDATA or MetaboLights.
  • Cross-reference : Cite original isolation studies and provide accession numbers.
  • Avoid plagiarism : Paraphrase methods; use quotation marks for verbatim protocol descriptions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.